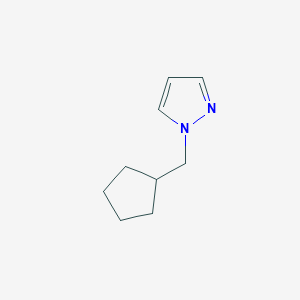

1-(cyclopentylmethyl)-1H-pyrazole

Overview

Description

1-(cyclopentylmethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as CP 47,497 or simply CP, and it is a synthetic cannabinoid that has been shown to have similar effects to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Scientific Research Applications

Synthesis and Biological Evaluation for Medicinal Applications : Pyrazole derivatives, including 1-(cyclopentylmethyl)-1H-pyrazole, have been synthesized and evaluated for their potential in medicinal applications. For example, sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the development of drugs like celecoxib for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Diverse Biological Activities : 1H-pyrazoles have shown a wide range of biological activities, including hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor properties. This versatility makes them valuable for the rational design of new small molecule drugs (Küçükgüzel & Şenkardeş, 2015).

Antiproliferative Agents in Cancer Research : Novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives have been synthesized and shown to exhibit significant cytotoxic effects against breast cancer and leukemic cells, indicating potential as antiproliferative agents in cancer treatment (Ananda et al., 2017).

Synthetic Methodology Development : Efficient and divergent synthetic methodologies for fully substituted 1H-pyrazoles have been reported, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Wang et al., 2008).

Investigations into Molecular Structures and Properties : Detailed experimental and theoretical investigations have been conducted on pyrazole compounds to understand their molecular structures, vibrational frequencies, and chemical properties. These studies are crucial for the development of pyrazole-based pharmaceuticals and other applications (Evecen et al., 2016).

properties

IUPAC Name |

1-(cyclopentylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-5-9(4-1)8-11-7-3-6-10-11/h3,6-7,9H,1-2,4-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKZICCTAUACMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)

![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)

![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2956773.png)

![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)